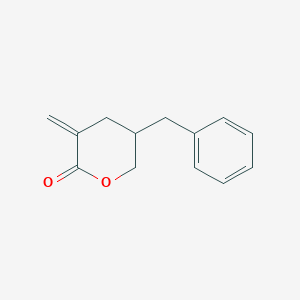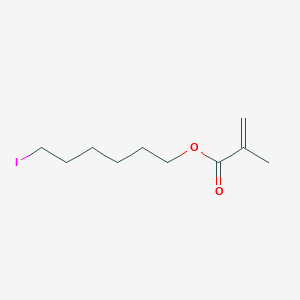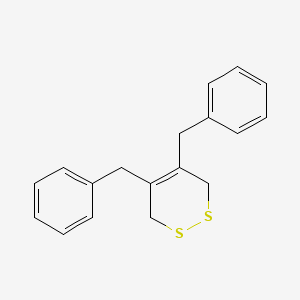
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- is a heterocyclic organic compound. It is characterized by the presence of an oxazinone ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The compound is further substituted with chlorine and methyl groups, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl ketone with an amino alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of specialized equipment to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
科学的研究の応用
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
類似化合物との比較
Similar Compounds
2H-1,4-Oxazin-2-one, 5-chloro-3,6-dimethyl-: This compound is similar but lacks the chloromethyl group.
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-: This compound is similar but lacks the methyl group at the 6-position.
Uniqueness
2H-1,4-Oxazin-2-one, 5-chloro-3-(chloromethyl)-6-methyl- is unique due to the presence of both chlorine and methyl groups, which can significantly influence its reactivity and potential applications. The combination of these substituents can lead to unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
142330-84-5 |
|---|---|
分子式 |
C6H5Cl2NO2 |
分子量 |
194.01 g/mol |
IUPAC名 |
5-chloro-3-(chloromethyl)-6-methyl-1,4-oxazin-2-one |
InChI |
InChI=1S/C6H5Cl2NO2/c1-3-5(8)9-4(2-7)6(10)11-3/h2H2,1H3 |
InChIキー |
HZZREHSXEZNISQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=O)O1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)



![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)

![1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-](/img/structure/B12547930.png)
